![molecular formula C18H20ClN3O3 B2385042 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097863-34-6](/img/structure/B2385042.png)
1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The chlorobenzoyl group is then introduced through a substitution reaction, where a chlorine atom is substituted onto the benzoyl ring. The final step involves the formation of the imidazolidine-2,4-dione moiety through a cyclization reaction.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and cyclohexanone .
Chemical Reactions Analysis
1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in oxidation, reduction, and substitution reactions makes it a valuable compound for developing new materials and chemical processes.
Biology
The compound has shown promise in biological research, particularly in drug development targeting specific pathways. Its structural characteristics allow it to interact with various biological targets:
- Anticancer Research: Studies have indicated that piperidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this one have been investigated for their potential to inhibit tumor growth through molecular docking studies that predict interactions with target proteins involved in cancer progression .
- Antiviral and Antimicrobial Activity: Research into piperidine derivatives has revealed their potential as antiviral and antimicrobial agents. The unique functional groups present in this compound may enhance its efficacy against various pathogens.
Medicine
The therapeutic applications of this compound are being explored extensively:
- Drug Development: Its pharmacological properties are under investigation for treating conditions such as cancer and infections. The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity to exert therapeutic effects .
- Pharmacokinetics: Studies on the pharmacokinetic profiles of piperidine derivatives suggest favorable absorption and distribution characteristics, making them suitable candidates for further clinical development .
Industrial Applications
In industrial settings, this compound is utilized in various applications:
- Catalysis: The compound can act as a catalyst in chemical reactions, enhancing reaction rates and yields.
- Material Science: Its unique chemical structure allows for the development of new materials with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known that piperidine derivatives can interact with a wide range of biological targets.
Comparison with Similar Compounds
1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
- **1-(4-Fluorobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol
- **1-(4-Bromobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol
These compounds share a similar piperidine core structure but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{16}ClN_{3}O_{2}
- Molecular Weight : 303.76 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing potential in inducing apoptosis through various pathways such as caspase activation and modulation of the cell cycle .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis or growth inhibition.
- Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in cells, leading to cellular damage and death.
Research Findings and Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against E. coli and S. aureus. |
Study 2 | Anticancer Potential | Showed cytotoxicity in human cancer cell lines with IC50 values indicating potent activity. |
Study 3 | Mechanism Exploration | Suggested involvement in apoptosis via caspase pathway activation. |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine core. Key steps include:
- Acylation : Introducing the 3-chlorobenzoyl group to the piperidine nitrogen under anhydrous conditions using coupling agents like HATU or DCC .
- Cyclopropane incorporation : Cyclopropyl groups are added via nucleophilic substitution or cross-coupling reactions, requiring precise temperature control (e.g., −78°C for Grignard reactions) .
- Imidazolidinedione formation : Cyclization using carbodiimides or thioureas, followed by oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Monitor reaction intermediates via TLC and confirm final structure via 1H-NMR and LC-MS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H- and 13C-NMR to verify substituent positions and stereochemistry. For example, the cyclopropane proton signals appear as distinct multiplets at δ 0.5–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 404.12) .
- X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in graded polarity solvents:
- Polar aprotic : DMSO or DMF for stock solutions (e.g., 10 mM) .
- Aqueous buffers : Use co-solvents like ethanol (≤10%) for cell-based assays.
- LogP determination : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to estimate partition coefficients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for serum content .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolic stability testing : Liver microsome assays to rule out rapid degradation in certain models .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer : Combine:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to piperidine-interacting targets (e.g., GPCRs or kinases) .
- QSAR modeling : Use descriptors like topological polar surface area (TPSA) and LogP to predict permeability .
- MD simulations : AMBER or GROMACS for assessing binding stability over 100 ns trajectories .
Q. What are the key challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Positional isomerism : Small changes in substituent placement (e.g., 3-chlorobenzoyl vs. 4-chlorobenzoyl) drastically alter activity. Synthesize analogs systematically and compare IC50 values .
- Conformational rigidity : Cyclopropane and imidazolidinedione restrict flexibility. Use X-ray or NOE NMR to correlate 3D structure with activity .
- Metabolic hotspots : Identify labile sites (e.g., ester groups) via LC-MS/MS metabolite profiling .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?
- Methodological Answer :
- Dosing : Administer via IV (for bioavailability) or oral gavage (5–10 mg/kg in rodents) .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose.
- Analytical quantification : LC-MS/MS with deuterated internal standards for precision .
Properties
IUPAC Name |
1-[1-(3-chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c19-13-3-1-2-12(10-13)17(24)20-8-6-14(7-9-20)21-11-16(23)22(18(21)25)15-4-5-15/h1-3,10,14-15H,4-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRMWXLFCMWAKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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